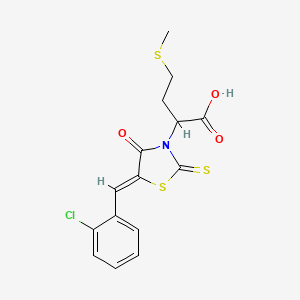

(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Descripción

Propiedades

IUPAC Name |

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S3/c1-22-7-6-11(14(19)20)17-13(18)12(23-15(17)21)8-9-4-2-3-5-10(9)16/h2-5,8,11H,6-7H2,1H3,(H,19,20)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVJKYWXMVLYDK-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a compound belonging to the thiazolidinone family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, anticancer potential, and underlying mechanisms.

Antimicrobial Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound in focus has demonstrated potent antibacterial and antifungal activities.

Antibacterial Activity

The synthesized thiazolidinones have shown remarkable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for various derivatives were reported to be as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli, indicating strong antibacterial potency .

- Comparative studies revealed that these compounds outperformed traditional antibiotics like ampicillin and streptomycin by 10–50 fold .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. cloacae | 0.004 | 0.008 |

| E. coli | 0.015 | 0.030 |

| S. aureus | 0.008 | 0.020 |

| B. cereus | 0.015 | 0.030 |

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating good to excellent activity against various fungal strains.

- The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed resistance .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| T. viride | 0.004 |

| A. fumigatus | >0.060 |

Anticancer Activity

Thiazolidinone derivatives, including the compound of interest, have been evaluated for their anticancer properties, particularly against human cancer cell lines.

The anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Cytotoxicity : Notable cytotoxic effects were observed in human leukemia cell lines using MTT assays, with compounds exhibiting IC50 values ranging from 5 µM to 15 µM .

Case Studies

In a study involving derivatives of thiazolidinone:

- Compound derivatives exhibited dose-dependent antiproliferative activity with significant differences based on structural modifications.

- For example, specific derivatives showed enhanced cytotoxicity due to electron-donating groups, which facilitated apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone compounds is heavily influenced by their structural components:

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid typically involves the Knoevenagel condensation reaction, which allows for the formation of thiazolidinone derivatives. The process often includes the use of sodium acetate and glacial acetic acid as catalysts, yielding high product purity and yield rates (92-98%) as confirmed by techniques such as IR, NMR, and mass spectral analysis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative study against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, certain derivatives of thiazolidinone showed moderate to excellent antibacterial activity. Specifically, compounds derived from this structure demonstrated selective antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that derivatives of thiazolidinone can inhibit the growth of various cancer cell lines, including those associated with breast and gastric cancers. For instance, studies on hybrid molecules containing thiazolidinone frameworks have shown promising results in inhibiting the proliferation of MDA-MB-231 (breast cancer) cells . The mechanism of action appears to involve inducing apoptosis in cancer cells while sparing normal cells, which is critical for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Bacillus subtilis, E. coli | Moderate to excellent activity observed |

| Anticancer | MCF-7, MDA-MB-231 | Significant inhibition of cell growth |

| Mechanism | Apoptosis induction | Selective targeting of cancer cells |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Halogen Substituents

- 4-Chlorobenzylidene Analogs: Compounds like (Z)-2-((5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (MW: 380.82 g/mol) exhibit a para-chloro substitution.

- For example, (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)substituted acids (MW: ~390–400 g/mol) show distinct reactivity in anticancer assays, though direct comparisons are lacking .

Non-Halogenated Benzylidene Groups

Compounds with methoxy or hydroxyphenyl substituents (e.g., 5-(Z)-[(4-methoxyphenyl)methylene]-thiazolidinones) prioritize hydrogen-bonding over halogen interactions, which may shift activity toward different biological targets .

Variations in the Acid Chain

- Propanoic Acid Derivatives: Shorter chains, as in (Z)-2-((5-benzylidene-4-oxo-thiazolidin-2-yl)amino)propanoic acid, reduce steric bulk but may limit hydrophobic interactions with target proteins .

Anticancer Potential

While explicit data for the target compound is unavailable, structurally related thiazolidinones demonstrate anticancer activity via mechanisms such as kinase inhibition or apoptosis induction. For example:

Similarity Coefficients

Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~70–80% similarity with 4-chloro and 3-fluoro analogs but <60% with non-halogenated or hydrazono-substituted thiazolidinones .

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?

The compound is typically synthesized via Knoevenagel condensation between 2-chlorobenzaldehyde and a thiazolidinone precursor. A general method involves refluxing 4-oxo-2-thioxothiazolidine derivatives with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) in acetic acid with sodium acetate as a catalyst . For example, a mixture of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid, aldehyde, and sodium acetate in acetic acid is refluxed for 1–7 hours, followed by recrystallization from DMF-acetic acid . The (Z)-configuration is confirmed by NMR and IR spectroscopy, with characteristic peaks for C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) .

Q. How is the stereochemistry (Z/E) of the benzylidene group determined in this compound?

The (Z)-configuration is established using NOESY or 1H NMR coupling constants. For instance, in similar thiazolidinone derivatives, the benzylidene proton shows a coupling constant (J) of ~12–14 Hz with the adjacent thiazolidinone ring proton, consistent with a cis (Z) configuration . X-ray crystallography may also be employed for unambiguous confirmation .

Q. What analytical techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- 1H/13C NMR : Confirms substituent positions and stereochemistry. For example, the methylthio group (-SCH3) resonates at δ ~2.5 ppm in 1H NMR .

- HPLC/LC-MS : Ensures purity (>95%) and molecular weight verification .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or thiazolidinone ring) influence anticancer activity?

Substituents like electron-withdrawing groups (e.g., Cl) on the benzylidene moiety enhance bioactivity by increasing electrophilicity. For example, 2-chloro substitution improves cytotoxicity in NCI-60 cancer cell lines (e.g., GI50 < 10 µM) compared to methoxy or methyl groups . The methylthio (-SCH3) group in the butanoic acid side chain may enhance membrane permeability, as seen in analogs with IC50 values ~2–5 µM in MCF-7 cells .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay protocols (e.g., NCI vs. MTT assays) or cell line heterogeneity. For example, a compound showing GI50 < 10 µM in NCI-H460 (lung cancer) may exhibit lower potency (GI50 > 20 µM) in HeLa cells due to differences in metabolic pathways . Validated protocols, such as the NCI’s 48-hour incubation standard , and dose-response curve replication are critical for consistency.

Q. How can microwave-assisted synthesis improve yield and selectivity compared to conventional methods?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 30–50 minutes vs. 7 hours) and improves yields (>90% vs. 75–85%) by enhancing reaction homogeneity. For example, microwave-assisted Knoevenagel condensation of rhodanine derivatives achieves >95% purity without column chromatography .

Q. What strategies optimize bioavailability in preclinical studies?

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances oral absorption .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and tumor targeting, with sustained release over 72 hours .

Methodological Considerations

Q. How is the thioxothiazolidinone core stabilized during synthesis?

Sodium acetate acts as a dual catalyst/base, neutralizing HCl generated during condensation and stabilizing the thione tautomer . Anhydrous conditions (e.g., acetic acid/DMF) prevent hydrolysis of the thioxo group .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like EGFR or tubulin. For example, the 2-chlorobenzylidene group forms a hydrophobic pocket in EGFR’s ATP-binding site (binding energy: −9.2 kcal/mol) . QSAR models using Hammett constants (σ) correlate electron-withdrawing substituents with increased cytotoxicity (R² = 0.87) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.